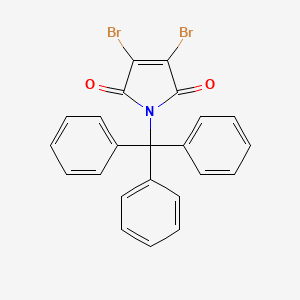
N-トリチル-2,3-ジブロモマレイミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Trityl-2,3-dibromomaleimide is a chemical compound with the molecular formula C23H15Br2NO2 It is a derivative of maleimide, characterized by the presence of two bromine atoms and a trityl group attached to the nitrogen atom
科学的研究の応用
N-Trityl-2,3-dibromomaleimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized maleimides and related compounds.
Biology: Employed in the study of protein conjugation and labeling due to its ability to react with thiol groups in proteins.
Medicine: Investigated for its potential use in the development of drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as thermal stability and fluorescence.
Safety and Hazards
When handling “N-Trityl-2,3-dibromomaleimide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
将来の方向性
The future directions of “N-Trityl-2,3-dibromomaleimide” research could involve further exploration of its use in the synthesis of π-conjugated polymers, given their potential applications in the field of electro-optic materials . Additionally, the compound’s efficacy at insertion into peptidic disulfide bonds suggests potential applications in the development of antibody conjugates .
作用機序
Target of Action
The primary target of N-Trityl-2,3-dibromomaleimide is native antibodies . The compound is used to generate site-selective antibody conjugates . These conjugates are designed to bind specifically to certain antigens, which are typically proteins or carbohydrates that the immune system recognizes as foreign.
Mode of Action
N-Trityl-2,3-dibromomaleimide interacts with its targets through a process known as disulfide bridging . This involves the use of dibromomaleimides, which are designed to undergo accelerated post-conjugation hydrolysis . The conjugation and hydrolysis serve to ‘lock’ the conjugates as robustly stable maleamic acids . This process is achieved in just over 1 hour .
Biochemical Pathways
The biochemical pathway affected by N-Trityl-2,3-dibromomaleimide involves the generation of site-selective antibody conjugates from native antibodies . The resulting conjugates are robustly stable maleamic acids .
Result of Action
The result of N-Trityl-2,3-dibromomaleimide’s action is the formation of site-selective antibody conjugates . These conjugates are robustly stable maleamic acids . The process also infers significant improvements in homogeneity, as demonstrated by mass spectrometry analysis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-2,3-dibromomaleimide typically involves the bromination of N-Tritylmaleimide. The reaction is carried out by treating N-Tritylmaleimide with bromine in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled conditions. The reaction proceeds via electrophilic addition of bromine to the double bond of the maleimide ring, resulting in the formation of the dibrominated product.
Industrial Production Methods: Industrial production of N-Trityl-2,3-dibromomaleimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reactants to achieve efficient bromination.
化学反応の分析
Types of Reactions: N-Trityl-2,3-dibromomaleimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted maleimides.
Reduction Reactions: The compound can be reduced to form N-Trityl-2,3-dihydromaleimide using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of N-Trityl-2,3-dibromomaleimide can yield N-Trityl-2,3-dibromomaleic anhydride.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Conducted in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted maleimides
- N-Trityl-2,3-dihydromaleimide
- N-Trityl-2,3-dibromomaleic anhydride
類似化合物との比較
N-Trityl-2,3-dibromomaleimide can be compared with other similar compounds, such as:
- N-Phenyl-2,3-dibromomaleimide
- N-Cyclohexyl-2,3-dibromomaleimide
- N-Methyl-2,3-dibromomaleimide
Uniqueness:
- The presence of the trityl group in N-Trityl-2,3-dibromomaleimide provides enhanced steric protection and stability compared to other N-substituted dibromomaleimides.
- The compound exhibits unique reactivity towards nucleophiles, making it a valuable tool in protein conjugation and labeling studies.
特性
IUPAC Name |
3,4-dibromo-1-tritylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKRGOBBHAODC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661728 |
Source


|
| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160989-35-5 |
Source


|
| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B573181.png)
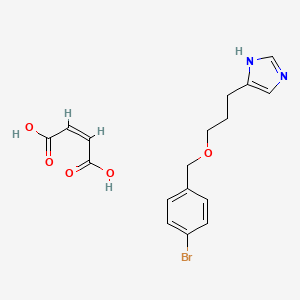
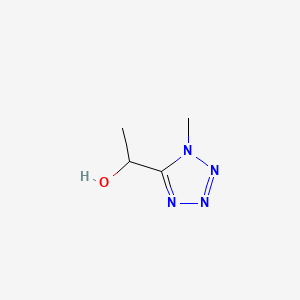

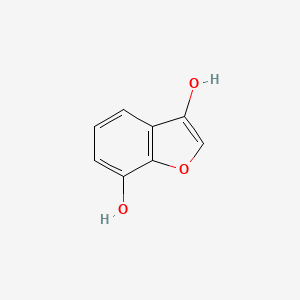
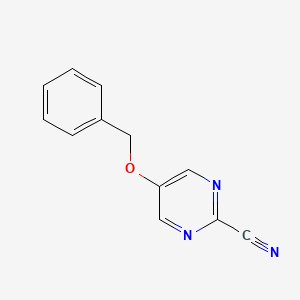
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B573197.png)
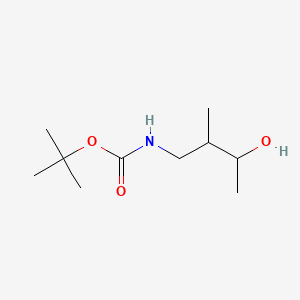

![(3AS,6aR)-2-ethylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B573201.png)

